molecular formula C17H23N3O2 B13046181 1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B13046181
M. Wt: 301.4 g/mol
InChI Key: LICNJSRYSBMGTE-UHFFFAOYSA-N
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Description

1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative characterized by a bicyclic framework combining a piperidine ring fused with a hydantoin moiety. The compound features an isobutyl group at position 1 and a phenyl group at position 3, which influence its steric and electronic properties.

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

1-(2-methylpropyl)-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C17H23N3O2/c1-13(2)12-19-16(22)20(14-6-4-3-5-7-14)15(21)17(19)8-10-18-11-9-17/h3-7,13,18H,8-12H2,1-2H3

InChI Key

LICNJSRYSBMGTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)N(C(=O)C12CCNCC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate hydantoin derivatives with suitable amines under controlled conditions. One common method involves the cyclization of N-alkylated hydantoins with diamines in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve high-throughput synthesis techniques to optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. These methods ensure consistent quality and reduce the time required for synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. It is known to act as an agonist for delta opioid receptors, which are involved in pain modulation and other neurological processes. The compound binds to these receptors, triggering a cascade of intracellular signaling pathways that result in its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Physicochemical Properties

The spiro[4.5]decane-2,4-dione core is a common scaffold among analogs, with variations in substituents at positions 1, 3, and 8 dictating biological activity and physicochemical properties. Key analogs and their structural differences are summarized below:

Compound Name Substituents (Positions) Molecular Weight Key Features
Target Compound 1-Isobutyl, 3-phenyl, 8-H 287.34* Hydrophobic isobutyl and phenyl groups may enhance membrane permeability.
CWHM-123 1-Isopentyl, 3-ethyl, 8-(5-Cl-2-OH-Bz) ~420† Chlorinated aryl group enhances antimalarial potency (IC50 = 0.310 µM).
TRI-BE (8-Benzyl derivative) 8-Benzyl 259.31 Exhibits anti-migration/invasion activity in prostate cancer cells.
Compound 13 8-Phenyl, 3-(3-(4-phenylpiperazinyl)) ~450† 5-HT2A antagonism (IC50 = 27.3 µM for platelet aggregation inhibition).
1-Methyl derivative 1-Methyl 183.21 Simplified structure with reduced steric hindrance.

*Calculated based on molecular formula. †Estimated from synthesis details.

Antimalarial Activity
  • CWHM-123 and CWHM-505 : These analogs, bearing chlorinated aryl and isopentyl groups, show potent activity against Plasmodium falciparum (IC50 = 0.310 µM and 0.099 µM, respectively). The chloroquine-resistant Dd2 strain remains sensitive to CWHM-123, highlighting the role of halogenated substituents in overcoming resistance .
Antiplatelet Activity
  • Compound 13 : This 8-phenyl derivative with a piperazinylpropyl chain at position 3 inhibits collagen-induced platelet aggregation (IC50 = 27.3 µM), outperforming sarpogrelate (IC50 = 66.8 µM). The 5-HT2A receptor antagonism is critical to its mechanism .
Anticancer Activity
  • TRI-BE (8-Benzyl derivative) : Demonstrates inhibition of migration and invasion in PC3 prostate cancer cells, likely via modulation of cytoskeletal dynamics .
Enzyme Inhibition
  • 11–16 (PHD2 inhibitors) : Unsubstituted and substituted derivatives inhibit prolyl hydroxylase domain enzymes (PHD2/3), which are targets in hypoxia-related diseases .

Pharmacokinetic and Toxicity Considerations

  • Bioavailability : Hydrophobic substituents (e.g., benzyl, isobutyl) may improve blood-brain barrier penetration but could increase metabolic instability.
  • Toxicity: Limited data exist, but chlorinated analogs (e.g., CWHM-505) may pose hepatotoxicity risks due to reactive metabolite formation .

Biological Activity

1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of triazaspiro derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of cardiovascular health and cellular mechanisms.

  • Molecular Formula : C17_{17}H23_{23}N3_3O2_2
  • Molecular Weight : 301.4 g/mol
  • CAS Number : 2177263-37-3

Biological Activity

The biological activity of this compound has been investigated primarily in relation to its effects on mitochondrial function and cardioprotection.

Research indicates that compounds within the triazaspiro family can act as inhibitors of the mitochondrial permeability transition pore (mPTP). The opening of mPTP is a critical event in myocardial cell death during reperfusion injury following myocardial infarction (MI). Inhibiting this pore can mitigate cell death and improve cardiac function during reperfusion therapy.

Research Findings

A significant study published in the Journal of Medicinal Chemistry explored various derivatives of the triazaspiro framework and their effects on mPTP. The findings highlighted:

  • Inhibition of mPTP : Selected compounds demonstrated a marked ability to inhibit mPTP opening, which is linked to reduced apoptosis in myocardial cells.
  • Cardiac Function Improvement : Administration during reperfusion led to enhanced cardiac function and preserved mitochondrial ATP levels despite interactions with the ATP synthase complex .

Case Studies

  • Myocardial Infarction Model :
    • In animal models of MI, treatment with triazaspiro derivatives resulted in a significant decrease in apoptotic rates and improved overall cardiac function when administered at the time of reperfusion.
    • These compounds did not exhibit off-target effects at cellular or mitochondrial levels, indicating a degree of specificity that enhances their therapeutic potential.
  • Cellular Studies :
    • In vitro studies showed that these compounds could maintain ATP levels in cardiomyocytes under stress conditions, further supporting their role as cardioprotective agents.

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, a comparison table is provided below:

Compound NamemPTP InhibitionCardiac Function ImprovementOff-target Effects
This compoundYesSignificantNone
1-Methyl-3-(p-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decaneModerateModerateMinimal
1-Ethyl-3-(p-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decaneYesSignificantNone

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